Pyraclonil

Vue d'ensemble

Description

Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, especially in Japan . It has been registered by the U.S. Environmental Protection Agency (EPA) for use in water-seeded rice in California .

Synthesis Analysis

The synthesis of this compound involves a reaction of propane dinitrile, butyl formate, and pyridine at 60 70°C for 5 hours .Molecular Structure Analysis

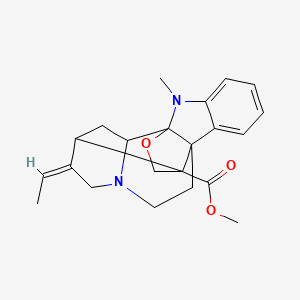

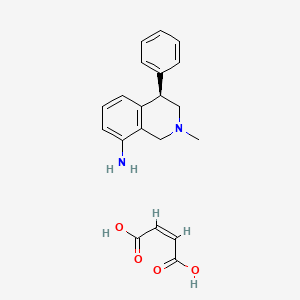

The molecular formula of this compound is C15H15ClN6 . Its average mass is 314.773 Da and its monoisotopic mass is 314.104675 Da .Chemical Reactions Analysis

The adsorption and desorption behaviors of this compound have been studied in eight typical agricultural soils across China . The adsorption of this compound is mainly physical, and all adsorption isotherms are of type L . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity, but they are not related to soil pH and clay content .Physical And Chemical Properties Analysis

The adsorption constants of this compound range from 3.2 to 28.6 mg 1−1/n L 1/n kg −1 . This compound exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . This compound has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China .Applications De Recherche Scientifique

Herbicide dans les rizières

Le Pyraclonil est un herbicide de contact largement utilisé pour lutter contre les mauvaises herbes dans les rizières, en particulier au Japon . Il est efficace pour lutter contre une variété de mauvaises herbes et est souvent utilisé en combinaison avec d'autres herbicides .

Adsorption-Désorption dans les sols agricoles

Des études ont examiné les comportements d'adsorption et de désorption du this compound dans huit sols agricoles typiques de Chine . L'adsorption du this compound est principalement physique, et toutes les isothermes d'adsorption sont de type L . Les constantes d'adsorption et de désorption augmentent avec l'augmentation de la teneur en matière organique du sol et de la capacité d'échange cationique, mais elles ne sont pas liées au pH du sol et à la teneur en argile .

Risques environnementaux

Le this compound présente une faible adsorption dans différents sols agricoles, et le processus d'adsorption est irréversible . Le this compound a une mobilité modérée ou élevée dans différents sols agricoles (à l'exception des phaeozems à forte teneur en matière organique) à travers la Chine, et le this compound pourrait être transporté du sol vers les eaux souterraines après son application . Par conséquent, le this compound présente certains risques pour les eaux de surface et les eaux souterraines .

Dégradation dans les sols

Le taux de dégradation du this compound est relativement rapide et la période de résidu est courte dans des conditions d'inondation dans les rizières . Ceci fournit une base scientifique pour l'utilisation rationnelle du this compound et l'évaluation de sa sécurité environnementale .

Contrôle des mauvaises herbes dans le riz semé en eau

Le this compound est un nouvel herbicide pour lutter contre les mauvaises herbes dans le riz semé en eau en Californie . Les objectifs de cette recherche étaient d'évaluer le contrôle des mauvaises herbes et la réponse du riz à partir du this compound appliqué seul à différents moments et lorsqu'il est appliqué en combinaison avec d'autres herbicides .

Remédiation des sols

L'étude des caractéristiques d'adsorption-désorption du this compound peut contribuer à la remise en état et à la gestion des terres contaminées ou dégradées . Comprendre comment le this compound interagit avec différents types de sol peut aider à élaborer des stratégies de remise en état des sols .

Mécanisme D'action

Target of Action

Pyraclonil is a contact herbicide widely used to control weeds in paddy fields . Its primary targets are grass, sedge, and broadleaf weeds . These weeds compete with rice plants for valuable nutrients and sunlight, potentially reducing yield if left uncontrolled .

Mode of Action

This compound works by inhibiting the protoporphyrinogen oxidase (PPO) in the target weeds . This inhibition disrupts the biochemical processes within the weeds, leading to their death .

Biochemical Pathways

It is known that the inhibition of ppo disrupts the synthesis of chlorophyll, which is essential for photosynthesis . This disruption leads to the death of the target weeds .

Pharmacokinetics

The adsorption and desorption characteristics of this compound in the soil are crucial for its bioavailability . This compound exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity . This compound has moderate or high mobility in different agricultural soils .

Result of Action

The action of this compound results in the death of the target weeds . This allows the rice plants to grow without competition for nutrients and sunlight, potentially increasing yield .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as soil type and conditions . For example, the adsorption and desorption of this compound are affected by soil organic matter content and cation exchange capacity . This compound could be transported from soil to groundwater after its application, posing some risks to surface water and groundwater .

Orientations Futures

The EPA has registered two pesticide products containing the new active ingredient Pyraclonil to control weeds in water-seeded rice in California . This action furthers the goals outlined in EPA’s April 2022 ESA Workplan by identifying potential effects to listed species, implementing necessary mitigation, and initiating the consultation process with the U.S. Fish and Wildlife Service and the National Marine Fisheries Service (the Services) prior to registration .

Propriétés

IUPAC Name |

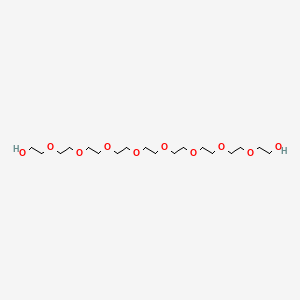

1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHMUBRVTJMLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057989 | |

| Record name | Pyraclonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158353-15-2 | |

| Record name | Pyraclonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158353-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclonil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)